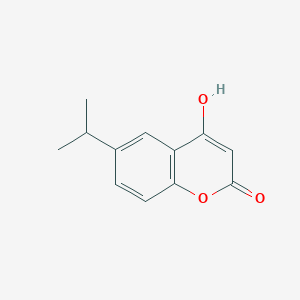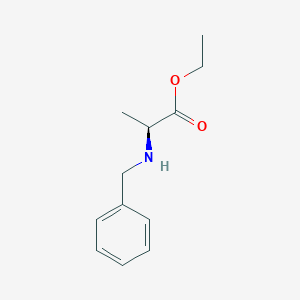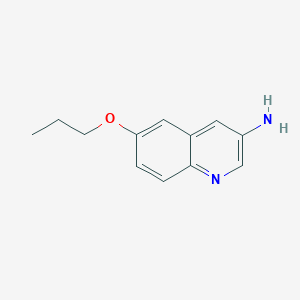
4-Chloroquinoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloroquinoline-7-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound has a molecular formula of C10H7ClN2O and is characterized by a quinoline ring system substituted with a chlorine atom at the 4th position and a carboxamide group at the 7th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-7-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization to form 4-chloroquinoline. The carboxamide group can then be introduced through a reaction with ammonia or an amine under suitable conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 4-Chloroquinoline-7-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline-7-carboxylic acid or reduction to form this compound derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoline derivatives with potential biological activities.
Oxidation and Reduction: Products include quinoline-7-carboxylic acid and reduced quinoline derivatives.
科学研究应用
4-Chloroquinoline-7-carboxamide has numerous applications in scientific research, including:
作用机制
The mechanism of action of 4-Chloroquinoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Amodiaquine: Another antimalarial drug with a similar structure but with an additional hydroxyl group.
Quinoline-7-carboxylic acid: A derivative with a carboxylic acid group instead of a carboxamide group at the 7th position.
Uniqueness: 4-Chloroquinoline-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and carboxamide group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
178984-42-4 |
|---|---|
分子式 |
C10H7ClN2O |
分子量 |
206.63 g/mol |
IUPAC 名称 |
4-chloroquinoline-7-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-4-13-9-5-6(10(12)14)1-2-7(8)9/h1-5H,(H2,12,14) |
InChI 键 |
FIMOQXLNZMESNU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C=C1C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


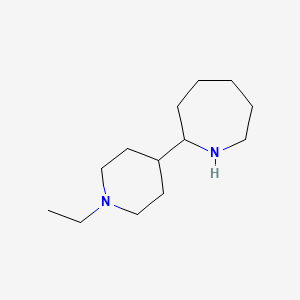
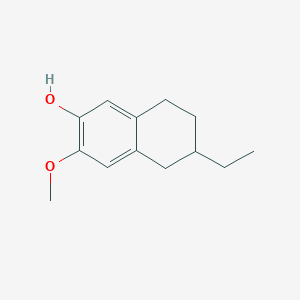
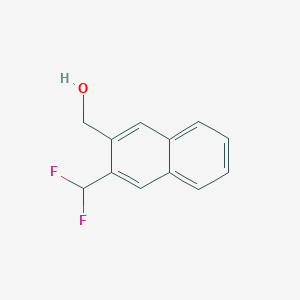

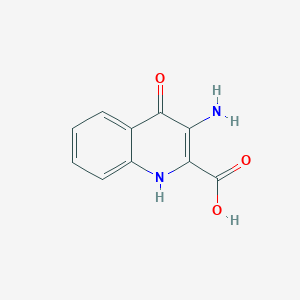
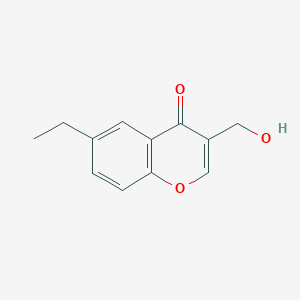
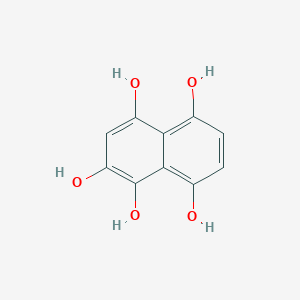
![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)

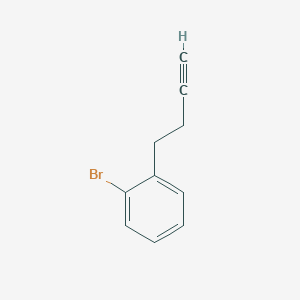
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
